Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- is a complex organic compound characterized by a benzene ring substituted with a methoxy group and a phenylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- typically involves the reaction of a phenylcyclopropyl derivative with a benzene ring under specific conditions. One common method involves the use of electrophilic aromatic substitution, where the benzene ring reacts with an electrophile to form the desired product . The reaction conditions often include the presence of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-methoxy-2-methyl-
- Benzene, 1-methyl-2-ethyl-
- Dihydroxybenzenes
Uniqueness
Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- is unique due to its specific structural configuration, which includes a cyclopropyl group attached to the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other benzene derivatives .
Eigenschaften
CAS-Nummer |
866108-82-9 |
---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
[(1R,2R)-2-phenylcyclopropyl]methoxymethylbenzene |
InChI |
InChI=1S/C17H18O/c1-3-7-14(8-4-1)12-18-13-16-11-17(16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 |
InChI-Schlüssel |
VCHRWCSOUVPNQM-IRXDYDNUSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.